molecular formula C8H18O B011189 4-Ethyl-3-hexanol CAS No. 19780-44-0

4-Ethyl-3-hexanol

Cat. No.: B011189
CAS No.: 19780-44-0
M. Wt: 130.23 g/mol
InChI Key: BOJLCKCCKQMGKD-UHFFFAOYSA-N
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Description

4-Ethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is known for its use in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-hexanol is typically synthesized through the hydrogenation reduction reaction of 4-ethyl-3-hexanone. In a laboratory setting, 4-ethyl-3-hexanone can be heated in the presence of a catalyst, such as rhodium, and hydrogen to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the catalytic hydrogenation of 4-ethyl-3-hexanone under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Ethyl-3-hexanone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Ethyl-3-hexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-3-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. It can also act as a solvent, facilitating the dissolution and reaction of other compounds .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-3-hexanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its particular arrangement of the ethyl group on the hexanol backbone makes it suitable for specific industrial applications and chemical reactions .

Properties

IUPAC Name

4-ethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLCKCCKQMGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037127
Record name 4-Ethyl-3-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-44-0
Record name 3-Hexanol, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanol, 4-ethyl-
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Record name 4-Ethyl-3-hexanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexanol, 4-ethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the distribution behavior of 4-Ethyl-3-hexanol in a system containing water and an organic solvent?

A1: The research paper "The distribution of branched octanols between dodecane and water" [] investigates the distribution coefficient of this compound and other branched octanols between water and dodecane. This helps understand the compound's relative affinity for these two phases. The study found that this compound prefers the dodecane phase, indicating its hydrophobic nature. This information is valuable for potential applications like extraction processes or understanding its behavior in biological systems with both aqueous and lipid environments.

Q2: Is there any information available regarding the physical and spectroscopic properties of this compound?

A2: While the provided abstracts don't provide specific spectroscopic data for this compound, they do indicate that techniques like FTIR spectroscopy have been employed to characterize similar compounds []. FTIR could be used to identify characteristic functional groups, like the hydroxyl group in this compound. For a complete characterization, additional techniques like NMR spectroscopy and mass spectrometry would be necessary.

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